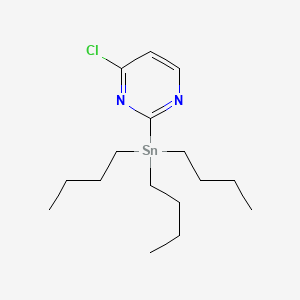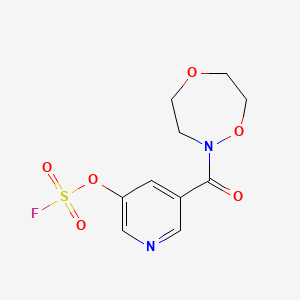![molecular formula C13H11N3O2 B2928930 2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1255784-01-0](/img/structure/B2928930.png)
2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrazin-4(5H)-one is a type of organic compound that belongs to the class of pyrazolopyrazines . These compounds are characterized by a pyrazole ring fused to a pyrazine ring. The methoxyphenyl group at the 2-position indicates the presence of a phenyl ring with a methoxy (-OCH3) substituent.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as pyrazolo[3,4-b]pyridine derivatives have been synthesized through various strategies . The methods are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrazin-4(5H)-one core with a methoxyphenyl group attached at the 2-position. Detailed structural analysis would require techniques such as X-ray diffraction, NMR, and mass spectrometry .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
Pyrazolone derivatives, such as “2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one”, have been recognized for their role in enantioselective synthesis. They serve as powerful synthons due to their multiple reactive sites, which allow for the construction of chiral molecules. These chiral molecules are crucial in developing pharmaceuticals that are more effective and have fewer side effects .
Fluorophores for Optical Applications
This compound is part of the pyrazolo[1,5-a]pyrimidines family, which has been identified as strategic for optical applications. They offer simpler and greener synthetic methodologies and tunable photophysical properties. These properties make them suitable for use as fluorophores in chemosensors and organic materials .
Biological Investigations
The nitrogen–nitrogen bonds present in pyrazolone derivatives make them significant in medicinal chemistry. Their structure allows for interesting biological investigations, potentially leading to new therapeutic agents or diagnostic tools .
Solid-State Emitters
The compound’s derivatives can be designed to exhibit good solid-state emission intensities. This makes them potential candidates for designing solid-state emitters, which are important in the development of new optoelectronic devices .
Synthetic Methodology
The compound’s derivatives offer a greener and more efficient synthetic route compared to traditional methods. This is particularly important in the field of sustainable chemistry, where the focus is on reducing waste and improving efficiency .
Microwave-Assisted Synthesis
Pyrazolone derivatives are amenable to microwave-assisted synthesis, which is a more energy-efficient and time-saving method compared to conventional synthesis. This approach is beneficial for rapidly generating libraries of compounds for screening in drug discovery .
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-12-5-3-2-4-9(12)10-8-11-13(17)14-6-7-16(11)15-10/h2-8H,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZDHYQLQJCNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-(2-Ethoxyacetyl)-3,5-dihydro-2H-1,4-benzoxazepin-8-yl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2928847.png)
![N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2928850.png)

![2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2928858.png)


![2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide](/img/structure/B2928862.png)



![(1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B2928866.png)


![4-(4-chlorophenyl)-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2928870.png)